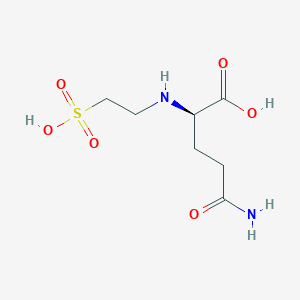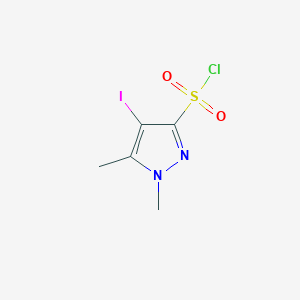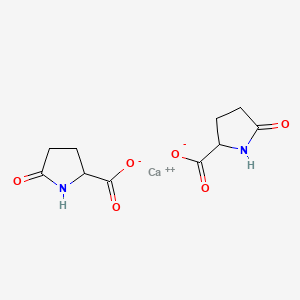
1,3-Dimethyl-5-(2,2,2-trifluoroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C10H11F3 It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2,2,2-trifluoroethyl)benzene typically involves the alkylation of 1,3-dimethylbenzene with 2,2,2-trifluoroethyl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: 0-50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the selectivity and reduce by-products.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The trifluoroethyl group can be reduced to ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: 1,3-Dimethyl-5-(2,2,2-trifluoroethyl)benzoic acid.
Reduction: 1,3-Dimethyl-5-ethylbenzene.
Substitution: 1,3-Dimethyl-5-(substituted)benzene derivatives.
科学研究应用
1,3-Dimethyl-5-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 1,3-Dimethyl-5-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
1,3-Dimethyl-5-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds such as:
1,3-Dimethyl-5-ethylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3-Dimethyl-5-(2,2,2-trifluoroethyl)pyrazole: Contains a
属性
IUPAC Name |
1,3-dimethyl-5-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-7-3-8(2)5-9(4-7)6-10(11,12)13/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEASBMWGTSVHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)

![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)




